1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chemical compound categorized as an analytical reference standard, specifically within the class of piperazine derivatives. This compound is notable for its potential applications in pharmacological research and drug development due to its interactions with various biological systems. The IUPAC name for this compound is 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine; hydrochloride, and its molecular formula is C_{12}H_{19}ClN_{2}O.
This compound is sourced from various chemical databases, including PubChem and BenchChem, where it is listed under the identifier 1384431-38-2. It falls under the classification of piperazine derivatives, which are known for their diverse biological activities and are often investigated for their therapeutic potential.
The synthesis of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride can be approached through several methods:
The synthesis typically requires controlled conditions to ensure high yields and purity. Common solvents such as tetrahydrofuran or dichloromethane may be used, along with reagents like hydrochloric acid to form the hydrochloride salt of the final product.
The molecular structure of 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride can be represented by its SMILES notation: COC1=C(N2CCNCC2)C=CC=C1.Cl
. The compound features a methoxy group attached to a phenyl ring, which is further connected to a dimethylpropanamine moiety.
The compound can undergo various chemical reactions typical of amines and piperazines:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and minimize side reactions.
The mechanism of action for 1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride involves interaction with biological receptors:
Research indicates that this compound can act as either an agonist or antagonist at specific receptor sites, leading to varied biological effects depending on the cellular context.
The physical properties include:
Key chemical properties encompass:
1-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4